molecular formula C31H34NO2PS B15126440 (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15126440
M. Wt: 515.6 g/mol
InChI Key: SDKABLKXTUENDF-XMGIQNEDSA-N
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Description

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a diphenylphosphanyl group, a methoxyphenyl group, and a sulfinamide group

Preparation Methods

The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl group.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a methoxy-substituted phenyl halide reacts with an appropriate nucleophile.

    Formation of the Sulfinamide Group: The sulfinamide group is typically formed through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding sulfide or amine.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. Its unique structure allows for the formation of highly selective and efficient catalysts.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it useful in medicinal chemistry.

    Medicine: In medicinal chemistry, it is used to develop new drugs with improved efficacy and reduced side effects. Its role as a ligand in metal-based drugs is of particular interest.

    Industry: The compound is used in the production of fine chemicals and specialty materials. .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets. These interactions enable the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide include:

    ®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound lacks the methoxy group, resulting in different reactivity and binding properties.

    ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The presence of a methyl group instead of a methoxy group alters the electronic properties and steric effects.

    ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-chlorophenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The chloro group introduces different reactivity patterns, particularly in substitution reactions.

The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are not observed in the similar compounds .

Properties

Molecular Formula

C31H34NO2PS

Molecular Weight

515.6 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m1/s1

InChI Key

SDKABLKXTUENDF-XMGIQNEDSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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